molecular formula C6H7NO2 B13547663 1-Azaspiro[3.3]heptane-2,6-dione

1-Azaspiro[3.3]heptane-2,6-dione

Cat. No.: B13547663
M. Wt: 125.13 g/mol
InChI Key: ADOQBHRCIRWHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[3.3]heptane-2,6-dione is a unique spirocyclic compound characterized by its distinctive structure, which includes a nitrogen atom integrated into a spirocyclic framework. This compound has garnered significant interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere for piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptane-2,6-dione typically involves a multi-step process. One of the key synthetic routes includes the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields the desired this compound .

Industrial Production Methods: Industrial production of this compound can be scaled up using a modular and scalable synthetic approach. This involves the use of borane-based reagents and lithium aluminum hydride for the selective reduction of the lactam derivative formed during the cycloaddition process .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-Azaspiro[3.3]heptane-2,6-dione is widely applicable in scientific research:

  • Chemistry: It serves as a building block in synthesizing complex molecules and as a bioisostere for piperidine in drug design.
  • Biology: Its potential as a scaffold in developing biologically active compounds is under investigation.
  • Medicine: It is explored for designing new pharmaceuticals, particularly as an alternative to piperidine-containing drugs.
  • Industry: It is used in producing specialty chemicals and as an intermediate in synthesizing various industrial compounds.

This compound has gained attention in medicinal chemistry for its unique properties and potential biological activities and has been explored for various pharmacological effects, especially anticancer activity and as a piperidine bioisostere.

Case Studies and Research Findings

  • Synthesis of Derivatives: An efficient synthesis route for monosubstituted 1-azaspiro[3.3]heptanes has been demonstrated, expanding the tools for medicinal chemists . This synthesis involves thermal cycloaddition techniques that enhance the accessibility of these compounds for biological testing .
  • In Vivo Studies: Preliminary in vivo studies have shown that certain derivatives retain anesthetic properties similar to established drugs like bupivacaine, suggesting potential applications in pain management.
  • Patent Landscape: The azaspiro motif has appeared in numerous patents and research articles, showing its increasing importance in drug discovery programs aimed at developing new therapeutics with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.3]heptane-2,6-dione involves its interaction with molecular targets and pathways similar to those of piperidine. The nitrogen atom in the spirocyclic framework can participate in hydrogen bonding and other interactions with biological targets, thereby modulating their activity. This compound can mimic the structural and electronic properties of piperidine, making it a valuable tool in drug design .

Comparison with Similar Compounds

1-Azaspiro[3.3]heptane-2,6-dione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activity. Its ability to mimic piperidine while offering potential advantages in terms of metabolic stability and lipophilicity makes it a valuable compound in various research and industrial applications .

Biological Activity

1-Azaspiro[3.3]heptane-2,6-dione is a structural motif that has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This compound, along with its derivatives, has been investigated for various pharmacological effects, particularly in the realm of anticancer activity and as a piperidine bioisostere.

Structural Characteristics

This compound features a spirocyclic structure characterized by two fused rings, which can influence its interaction with biological targets. The presence of the carbonyl groups at positions 2 and 6 contributes to its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the azaspiro framework. For instance, a series of derivatives based on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione demonstrated significant cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)
11bA549 (lung)0.18
11hA549 (lung)0.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa (cervical)0.15
11kHeLa (cervical)0.14
12cHeLa (cervical)0.14

These results indicate that certain derivatives possess potent antiproliferative activities, making them promising candidates for further development in cancer therapy .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Pharmacological Applications

Beyond its anticancer potential, the azaspiro framework has been explored as a piperidine mimic in drug design. The unique structural features allow it to act as a bioisostere for piperidines, which are prevalent in many therapeutic agents. This has led to increased interest in synthesizing various derivatives for potential use in treating pain and other conditions .

Case Studies and Research Findings

  • Synthesis of Derivatives : A notable study demonstrated an efficient synthesis route for monosubstituted 1-azaspiro[3.3]heptanes, expanding the toolkit available for medicinal chemists . This synthesis involved thermal cycloaddition techniques that enhance the accessibility of these compounds for biological testing.
  • In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives retain anesthetic properties similar to established drugs like bupivacaine, indicating their potential application in pain management .
  • Patent Landscape : The azaspiro motif has appeared in numerous patents and research articles, reflecting its growing significance in drug discovery programs aimed at developing new therapeutics with improved efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Azaspiro[3.3]heptane-2,6-dione, and how do they differ in yield and scalability?

  • Methodological Answer : The compound is synthesized via (1) cyclization of γ-lactam precursors under acidic conditions or (2) ring-closing metathesis of substituted dienes. The first method achieves ~70% yield but requires stringent pH control, while the latter offers scalability at the cost of lower yields (~50%) due to side reactions (e.g., dimerization). Optimization strategies include using Grubbs catalysts for metathesis or templated cyclization to enhance regioselectivity .

Q. How does the rigid spirocyclic structure of this compound influence its reactivity compared to non-spirocyclic analogs?

  • Methodological Answer : The spiro architecture imposes steric constraints that reduce conformational flexibility, favoring reactions that proceed through planar transition states (e.g., nucleophilic acyl substitutions). Computational modeling (DFT) and X-ray crystallography are critical for analyzing bond angles and torsional strain, which predict reactivity patterns. Comparative kinetic studies with piperidine derivatives reveal 10-fold slower hydrolysis rates due to restricted ring puckering .

Q. What biological targets have been identified for this compound derivatives, and how are these activities validated?

  • Methodological Answer : Derivatives show activity against serine hydrolases (e.g., FAAH) and GPCRs (e.g., dopamine D3 receptor). Target validation involves:

  • In vitro assays : Radioligand binding studies (IC₅₀ values in nM range).

  • In silico docking : MD simulations to assess binding pocket compatibility.

  • Structure-activity relationship (SAR) : Systematic substitution at the 3-position to optimize potency (see table below) .

    Derivative (R-group)FAAH IC₅₀ (nM)D3 Receptor Ki (nM)
    R = H2501200
    R = CH₃85450
    R = CF₃1290

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. A systematic approach includes:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Metabolite profiling : LC-MS to rule out prodrug activation or degradation artifacts.
  • Crystallographic studies : Resolve binding modes to confirm target engagement .

Q. What experimental design principles are critical for optimizing enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Key factors include:

  • Chiral auxiliaries : Use (R)- or (S)-Binap ligands in asymmetric hydrogenation (e.g., 95% ee achieved with Ru-BINAP catalysts).
  • Factorial design : Screen temperature, pressure, and catalyst loading to maximize enantiomeric excess (e.g., 2³ factorial design reduces required trials by 50%).
  • Kinetic resolution : Monitor reaction progress via chiral HPLC to isolate intermediates .

Q. How do stereochemical variations at the spirocyclic nitrogen impact the compound’s pharmacokinetic (PK) profile?

  • Methodological Answer : Enantiomers exhibit distinct PK due to differential interactions with metabolic enzymes (e.g., CYP3A4). Strategies include:

  • Isotope labeling : Track metabolites using ¹⁴C or deuterated analogs.
  • PAMPA assays : Measure passive permeability to correlate stereochemistry with absorption.
  • Cryo-EM : Visualize enzyme-substrate complexes to guide structural refinements for metabolic stability .

Q. What mechanistic insights explain the compound’s unexpected reactivity in protic vs. aprotic solvents?

  • Methodological Answer : Polar protic solvents (e.g., MeOH) stabilize zwitterionic intermediates, accelerating ring-opening reactions. In aprotic solvents (e.g., THF), the spirocyclic structure remains intact, favoring [2+2] cycloadditions. Mechanistic studies employ:

  • In situ IR spectroscopy : Monitor intermediate formation.
  • Isotope effects : Compare kH/kD ratios to identify rate-determining steps.
  • Computational free-energy maps : Predict solvent-dependent reaction pathways .

Q. Key Considerations for Future Research

  • Data Reproducibility : Standardize assay protocols (e.g., NIH guidelines) to minimize variability in bioactivity data.
  • Translational Gaps : Prioritize in vivo toxicity studies using zebrafish or murine models to bridge preclinical findings.
  • Collaborative Tools : Leverage platforms like PubChem and ECHA for cross-referencing synthetic and toxicological data .

Properties

IUPAC Name

1-azaspiro[3.3]heptane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-1-6(2-4)3-5(9)7-6/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOQBHRCIRWHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.